AZ3146

Vue d'ensemble

Description

AZ 3146 est un composé chimique connu pour son rôle d'inhibiteur puissant et sélectif de la kinase du fuseau monopolaire 1 (MPS1). Cette kinase est essentielle pour le point de contrôle de l'assemblage du fuseau, qui garantit une alignement et une ségrégation corrects des chromosomes pendant la division cellulaire. AZ 3146 a suscité un intérêt considérable dans la recherche scientifique en raison de sa capacité à interférer avec l'alignement des chromosomes et à outrepasser le point de contrôle de l'assemblage du fuseau .

Mécanisme D'action

Target of Action

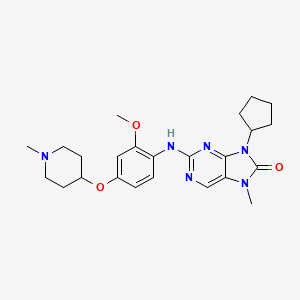

AZ3146, also known as “9-Cyclopentyl-2-[[2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]-phenyl]amino]-7-methyl-7,9-dihydro-8H-purin-8-one”, is a potent and selective inhibitor of the Monopolar Spindle 1 (Mps1) kinase . Mps1 kinase plays a crucial role in the regulation of the Spindle Assembly Checkpoint (SAC), a mechanism that ensures the correct segregation of chromosomes during cell division .

Mode of Action

This compound interacts with its target, Mps1 kinase, by inhibiting its activity . This inhibition disrupts the normal function of the SAC, leading to abnormalities in chromosome alignment . It also prevents the recruitment of other proteins like Mad1, Mad2, and centromere protein E (CENP-E) to kinetochores .

Biochemical Pathways

The inhibition of Mps1 by this compound affects the SAC pathway, which is responsible for ensuring that all chromosomes are properly attached to the mitotic spindle before the cell enters anaphase . When this checkpoint is disrupted, cells can prematurely enter anaphase, leading to mis-segregation of chromosomes and aneuploidy .

Pharmacokinetics

It is soluble in dmso and ethanol , which suggests that it could be administered in a suitable solvent for in vivo or in vitro studies.

Result of Action

The inhibition of Mps1 by this compound leads to a significant reduction in time to complete mitosis . Notably, about 50% of this compound-treated cells enter anaphase without aligning their chromosomes . This abnormal mitosis can lead to aneuploidy, a condition characterized by an abnormal number of chromosomes, which is often associated with cancer .

Analyse Biochimique

Biochemical Properties

AZ3146 is a potent and selective inhibitor of monopolar spindle 1 kinase (Mps1), with an IC50 value of approximately 35 nM . Mps1 is a critical regulator of the spindle assembly checkpoint (SAC), which ensures proper chromosome alignment and segregation during mitosis. By inhibiting Mps1, this compound disrupts the SAC, leading to premature mitotic exit and chromosome missegregation . This compound interacts with the ATP-binding pocket of Mps1, preventing its phosphorylation activity. Additionally, this compound has minimal activity against other kinases, such as FAK, JNK1, JNK2, and KIT .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In HeLa cells, treatment with this compound leads to a significant reduction in the time required to complete mitosis, from 90 minutes to 32 minutes . This accelerated mitotic progression results in abnormal mitosis, with approximately 50% of treated cells entering anaphase without proper chromosome alignment . Furthermore, this compound-treated cells exhibit increased mitotic errors and chromosomal instability, which can lead to cell death . The compound also affects the recruitment of key SAC proteins, such as Mad1 and Mad2, to kinetochores, further compromising the checkpoint function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of Mps1, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of Mps1 substrates, which are essential for the recruitment of SAC proteins to kinetochores. As a result, the SAC is overridden, leading to premature anaphase onset and chromosome missegregation . This compound also affects the localization and function of other mitotic proteins, such as CENP-E, a kinesin-related motor protein involved in chromosome alignment . The compound’s selectivity for Mps1 over other kinases ensures its targeted action in disrupting mitotic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Short-term exposure to this compound results in rapid mitotic progression and increased mitotic errors . Prolonged treatment can lead to the development of resistance due to mutations in the Mps1 kinase domain . These mutations hinder the binding of this compound to Mps1, reducing its inhibitory efficacy. Additionally, this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to this compound can induce chromosomal instability and aneuploidy in cancer cell lines .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound effectively inhibits Mps1 activity, leading to mitotic errors and cell death in rapidly dividing cells . Higher doses can result in toxic effects, including severe chromosomal missegregation and aneuploidy . In mouse models, this compound has been shown to reduce tumor growth by inducing mitotic catastrophe in cancer cells . The therapeutic window is narrow, and careful dose optimization is required to minimize adverse effects.

Metabolic Pathways

This compound is primarily metabolized by the liver, where it undergoes phase I and phase II metabolic reactions . The compound is hydroxylated and subsequently conjugated with glucuronic acid, facilitating its excretion via the bile and urine . Enzymes such as cytochrome P450s (CYPs) play a crucial role in the oxidative metabolism of this compound . The metabolic pathways of this compound can influence its bioavailability and pharmacokinetics, affecting its overall efficacy and safety profile.

Transport and Distribution

Within cells, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can cross the cell membrane and accumulate in the cytoplasm, where it exerts its inhibitory effects on Mps1 . Additionally, this compound can interact with intracellular transporters and binding proteins, influencing its localization and concentration within different cellular compartments . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

This compound predominantly localizes to the cytoplasm, where it targets Mps1 and other mitotic proteins . The compound’s subcellular localization is critical for its function, as it needs to access the kinetochores and centrosomes during mitosis . This compound does not possess specific targeting signals or post-translational modifications that direct it to particular organelles . Its ability to inhibit Mps1 activity at the kinetochores is essential for its role in disrupting the SAC and inducing mitotic errors .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

AZ 3146 est synthétisé par une série de réactions chimiques impliquant la formation d'un dérivé de purinone. La voie synthétique implique généralement les étapes suivantes :

Formation du noyau de purinone : Cela implique la réaction de matières premières appropriées pour former la structure du noyau de purinone.

Réactions de substitution : Divers substituants sont introduits dans le noyau de purinone par des réactions de substitution. Ces réactions impliquent souvent l'utilisation de réactifs tels que les halogénoalcanes et les amines.

Purification finale : Le composé final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour atteindre une pureté élevée

Méthodes de production industrielle

La production industrielle d'AZ 3146 suit des voies synthétiques similaires, mais elle est mise à l'échelle pour accueillir des quantités plus importantes. Les conditions de réaction sont optimisées pour l'efficacité et le rendement, et des techniques de purification avancées sont utilisées pour garantir que le composé respecte les normes de pureté requises .

Analyse Des Réactions Chimiques

Types de réactions

AZ 3146 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.

Substitution : Des réactions de substitution sont couramment utilisées pour introduire différents substituants dans le noyau de purinone.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogénoalcanes et les amines sont utilisés dans les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de purinone oxydés, tandis que les réactions de substitution peuvent produire divers composés de purinone substitués .

Applications de la recherche scientifique

AZ 3146 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier l'inhibition de la kinase du fuseau monopolaire 1 et ses effets sur la division cellulaire.

Biologie : Utilisé dans la recherche en biologie cellulaire pour étudier le rôle de la kinase du fuseau monopolaire 1 dans l'alignement et la ségrégation des chromosomes.

Médecine : Exploré pour ses applications thérapeutiques potentielles dans le traitement du cancer en raison de sa capacité à interférer avec la division cellulaire.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant la kinase du fuseau monopolaire 1

Mécanisme d'action

AZ 3146 exerce ses effets en inhibant sélectivement la kinase du fuseau monopolaire 1. Cette inhibition empêche la phosphorylation de protéines clés impliquées dans le point de contrôle de l'assemblage du fuseau, ce qui conduit à une réduction du temps nécessaire pour achever la mitose et provoque une mitose anormale. Le composé interfère avec le recrutement de protéines telles que Mad1, Mad2 et la protéine centromérique E aux kinétochores, perturbant finalement l'alignement et la ségrégation des chromosomes .

Applications De Recherche Scientifique

AZ 3146 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of monopolar spindle 1 kinase and its effects on cell division.

Biology: Employed in cell biology research to investigate the role of monopolar spindle 1 kinase in chromosome alignment and segregation.

Medicine: Explored for its potential therapeutic applications in cancer treatment due to its ability to interfere with cell division.

Industry: Utilized in the development of new drugs and therapeutic agents targeting monopolar spindle 1 kinase

Comparaison Avec Des Composés Similaires

Composés similaires

NMS-P715 : Un autre inhibiteur puissant de la kinase du fuseau monopolaire 1 avec une sélectivité et une puissance similaires.

GSK923295 : Un composé qui cible la même kinase, mais avec une structure chimique et des propriétés différentes.

Reversine : Connu pour sa capacité à inhiber la kinase du fuseau monopolaire 1 et d'autres kinases impliquées dans la division cellulaire

Unicité d'AZ 3146

AZ 3146 est unique en raison de sa forte sélectivité pour la kinase du fuseau monopolaire 1 et de son activité minimale contre d'autres kinases. Cette sélectivité en fait un outil précieux pour étudier le rôle spécifique de la kinase du fuseau monopolaire 1 dans la division cellulaire et pour développer des thérapies ciblées .

Propriétés

IUPAC Name |

9-cyclopentyl-2-[2-methoxy-4-(1-methylpiperidin-4-yl)oxyanilino]-7-methylpurin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N6O3/c1-28-12-10-17(11-13-28)33-18-8-9-19(21(14-18)32-3)26-23-25-15-20-22(27-23)30(24(31)29(20)2)16-6-4-5-7-16/h8-9,14-17H,4-7,10-13H2,1-3H3,(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKWVHPTFRQHMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)OC2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(C(=O)N4C)C5CCCC5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20719960 | |

| Record name | 9-Cyclopentyl-2-{2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]anilino}-7-methyl-7,9-dihydro-8H-purin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124329-14-1 | |

| Record name | 9-Cyclopentyl-2-{2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]anilino}-7-methyl-7,9-dihydro-8H-purin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

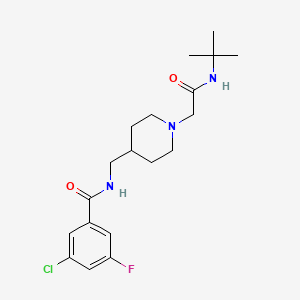

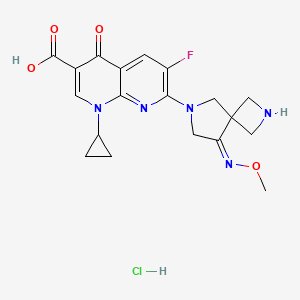

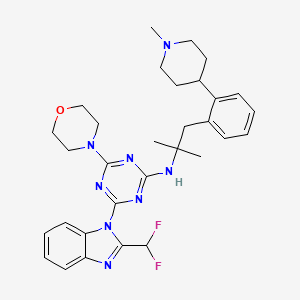

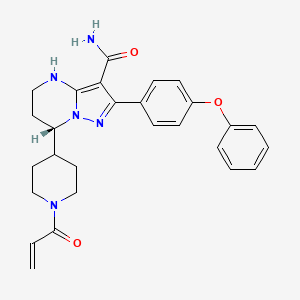

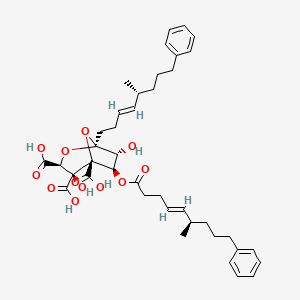

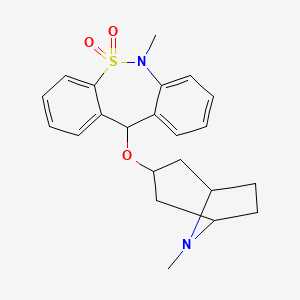

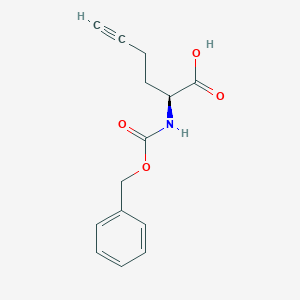

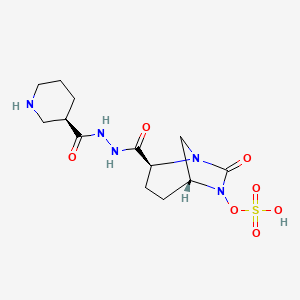

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(dimethylamino)propyl]-5-fluoro-1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-2H-Indol-2-one](/img/structure/B611918.png)